2-(2',3',4'-Trihydroxybutyl)quinoxaline
CAS No.: 42015-38-3
VCID: VC0016654
Molecular Formula: C12H14N2O3
Molecular Weight: 234.25 g/mol
* For research use only. Not for human or veterinary use.
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Description | 2-(2',3',4'-Trihydroxybutyl)quinoxaline, also known as G-1, is a food metabolite formed from barley lichenan . The approximate molar ratios of the 1,4- to 1,3-linkage in lichenan is estimated to be 2.2 . It is also produced from scleroglucan, reflecting 1,3- and branched 1,6-linkages in the glucan . Quinoxaline derivatives, in general, exhibit a range of biological properties, including antimicrobial, antitumoral, and anti-inflammatory effects . For instance, polysubstituted quinoxalines have demonstrated antiviral, anticancer, and antileishmanial activities . Specific quinoxaline derivatives have shown stronger inhibitory effects on the Epstein-Barr virus (EBV) compared to oleanolic acid . Structure-activity relationship studies have indicated that disubstitution with alkyl groups on both the nitrogen of hydrazine and quinoxaline is crucial for antiviral activity . Another similar chemical compound is quinoxaline 1,4-di-N-oxides (QdNOs), which also possess diverse biological properties . Research has identified molecular structural features required for effective antimycobacterial activity of quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives . These derivatives have shown promise in targeting Mycobacterium DNA gyrase B subunit . |
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CAS No. | 42015-38-3 |
Product Name | 2-(2',3',4'-Trihydroxybutyl)quinoxaline |
Molecular Formula | C12H14N2O3 |
Molecular Weight | 234.25 g/mol |
IUPAC Name | 4-quinoxalin-2-ylbutane-1,2,3-triol |
Standard InChI | InChI=1S/C12H14N2O3/c15-7-12(17)11(16)5-8-6-13-9-3-1-2-4-10(9)14-8/h1-4,6,11-12,15-17H,5,7H2 |
Standard InChIKey | KFKHJQAEESRVHL-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O |
Canonical SMILES | C1=CC=C2C(=C1)N=CC(=N2)CC(C(CO)O)O |
Synonyms | 4-(2-quinoxalinyl)-1,2,3-Butanetriol |
PubChem Compound | 14298609 |
Last Modified | Sep 14 2023 |
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